3-Bromopropanoyl isocyanate

Radical Chemistry Succinimidyl Radical Kinetic Analysis

3-Bromopropanoyl isocyanate (CAS 18926-24-4), also known as β-bromopropionyl isocyanate, is a bifunctional acyl isocyanate reagent with the molecular formula C₄H₄BrNO₂ and a molecular weight of 177.98 g/mol. It is characterized by the presence of a reactive acyl isocyanate group (–C(O)–N=C=O) and a terminal bromoalkyl chain, which confer dual reactivity for heterocyclic synthesis, radical cyclization, and derivatization applications.

Molecular Formula C4H4BrNO2
Molecular Weight 177.98 g/mol
CAS No. 18926-24-4
Cat. No. B1282277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopropanoyl isocyanate
CAS18926-24-4
Molecular FormulaC4H4BrNO2
Molecular Weight177.98 g/mol
Structural Identifiers
SMILESC(CBr)C(=O)N=C=O
InChIInChI=1S/C4H4BrNO2/c5-2-1-4(8)6-3-7/h1-2H2
InChIKeyJZKAOWBNIUWMLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopropanoyl isocyanate (CAS 18926-24-4): Procurement-Relevant Identity and Baseline Specifications


3-Bromopropanoyl isocyanate (CAS 18926-24-4), also known as β-bromopropionyl isocyanate, is a bifunctional acyl isocyanate reagent with the molecular formula C₄H₄BrNO₂ and a molecular weight of 177.98 g/mol [1]. It is characterized by the presence of a reactive acyl isocyanate group (–C(O)–N=C=O) and a terminal bromoalkyl chain, which confer dual reactivity for heterocyclic synthesis, radical cyclization, and derivatization applications [2]. The compound is typically supplied as a volatile liquid with a minimum purity specification of 95% and requires storage under anhydrous conditions due to its violent reaction with water and protic solvents .

Why 3-Bromopropanoyl isocyanate (CAS 18926-24-4) Cannot Be Substituted with Generic Acyl Isocyanates or Haloalkyl Isocyanates


The unique value of 3-bromopropanoyl isocyanate resides in the precise spatial and electronic relationship between its acyl isocyanate and terminal bromoalkyl moieties. Unlike simple acyl isocyanates (e.g., propionyl isocyanate) which lack a leaving group, or generic bromoalkyl isocyanates (e.g., 2-bromoethyl isocyanate) which lack the α-carbonyl activation, the three-carbon backbone in 3-bromopropanoyl isocyanate enables a well-characterized 1,5-endo-trig radical cyclization to generate the synthetically valuable succinimidyl radical [1]. This intramolecular cyclization pathway is geometrically inaccessible to shorter-chain analogs (e.g., bromoacetyl derivatives) and is electronically disfavored in chloro- or unsubstituted analogs due to differences in bond dissociation energies and leaving group ability [2]. Procurement of alternative reagents would thus fail to replicate the specific radical cascade or bifunctional electrophilic reactivity that defines this compound's utility in heterocyclic and pharmaceutical intermediate synthesis.

Quantitative Evidence Guide: Differentiating 3-Bromopropanoyl isocyanate (CAS 18926-24-4) from Closest Analogs


Radical Cyclization Rate: 3-Bromopropanoyl isocyanate vs. Dimethyl-Substituted Analog

The rate coefficient for 1,5-endo cyclization of the 2-(isocyanatocarbonyl)ethyl radical derived from 3-bromopropanoyl isocyanate has been experimentally determined via electron spin resonance (ESR) spectroscopy and product analysis. This rate is compared to that of the gem-dimethyl-substituted analog, which cyclizes more rapidly due to the Thorpe–Ingold effect [1].

Radical Chemistry Succinimidyl Radical Kinetic Analysis

Bifunctional Reactivity Comparison: 3-Bromopropanoyl isocyanate vs. Propionyl Isocyanate

3-Bromopropanoyl isocyanate functions as a bifunctional cyclization reagent and derivatizing agent for alcohols, phenols, and arylamines, leveraging both its acyl isocyanate and bromoalkyl moieties. In contrast, propionyl isocyanate (CAS 4382-03-0) lacks the terminal bromine and therefore cannot participate in subsequent nucleophilic substitution or radical initiation steps [1].

Derivatization Bifunctional Reagents Pharmaceutical Intermediates

Comparative Halogen Leaving Group Ability: Bromo vs. Chloro Analog

The bromine atom in 3-bromopropanoyl isocyanate exhibits superior leaving group ability compared to the chlorine atom in 3-chloropropanoyl isocyanate (CAS 54898-89-4), facilitating more efficient radical initiation and nucleophilic displacement reactions [1]. This difference is critical for applications requiring rapid bromine-atom abstraction to generate the succinimidyl radical [2].

Nucleophilic Substitution Leaving Group Reactivity Comparison

Optimal Application Scenarios for 3-Bromopropanoyl isocyanate (CAS 18926-24-4) Based on Quantified Differentiation


Generation of Succinimidyl Radicals for Heterocyclic Synthesis

3-Bromopropanoyl isocyanate serves as a stoichiometric acyclic precursor to the succinimidyl radical via bromine-atom abstraction followed by 1,5-endo cyclization (k = 3.7 × 10⁶ s⁻¹ at 328 K). This radical intermediate enables the construction of pyrrolidine-2,5-dione scaffolds and fused heterocycles, pathways inaccessible to non-brominated or shorter-chain acyl isocyanates [1].

Sequential Bifunctional Derivatization in Pharmaceutical Intermediate Synthesis

The orthogonal reactivity of the acyl isocyanate group (toward amines, alcohols) and the terminal bromoalkyl chain (toward nucleophiles) permits the stepwise assembly of 1-aryldihydrouracils and related nitrogen-containing heterocycles with potential antibacterial and anti-inflammatory activity [2].

Derivatizing Agent for Chromatographic or Spectroscopic Analysis

3-Bromopropanoyl isocyanate has been validated as a derivatizing agent for alcohols, phenols, and arylamines, enabling enhanced detection or separation of these analytes in complex mixtures. The presence of the bromine atom also provides a heavy-atom label for mass spectrometric or X-ray crystallographic applications [3].

Precursor for β-Bromopropionic Acid Derivatives via Controlled Hydrolysis

Controlled hydrolysis of 3-bromopropanoyl isocyanate yields 3-bromopropionic amide and subsequently 3-bromopropionic acid, providing a synthetic route to β-brominated carboxylic acid derivatives that are valuable in medicinal chemistry and agrochemical research [4].

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